4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
Description
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-10-18-15-12-6-2-4-8-14(12)19-16(21)20-15/h1-8H,9-10H2,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXLGRMRJNUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC2=NC(=S)NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324532 | |
| Record name | 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
688354-83-8 | |
| Record name | 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminothiobenzamide Derivatives
A direct approach involves cyclizing 2-amino-N-[2-(2-chlorophenyl)ethyl]thiobenzamide with carbonyl equivalents.
Procedure :
- Step 1 : Synthesize 2-amino-N-[2-(2-chlorophenyl)ethyl]thiobenzamide via thionation of the corresponding benzamide using phosphorus decasulfide (P₂S₁₀) in pyridine.
- Step 2 : Cyclize the thiobenzamide with triethyl orthoformate in acetic acid under reflux (120°C, 8 hours).
Optimization :
- Solvent : Acetic acid facilitates protonation of the orthoformate, enhancing electrophilicity.
- Yield : 65–72% after silica gel chromatography.
Characterization :
Thionation of Quinazolin-2-one Precursors
Conversion of 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazolin-2-one to the thione derivative using sulfur-transfer reagents.
Method A: Phosphorus Pentasulfide (P₂S₁₀)
- Conditions : Reflux in anhydrous toluene (110°C, 12 hours).
- Workup : Filter insoluble residues, concentrate, and purify via recrystallization (ethanol/water).
- Yield : 78%.
Method B: Lawesson’s Reagent
- Conditions : Stir in tetrahydrofuran (THF) at 60°C for 6 hours.
- Advantage : Mild conditions reduce decomposition risks.
- Yield : 82%.
Comparative Data :
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| P₂S₁₀ | Toluene | 110 | 12 | 78 |
| Lawesson’s | THF | 60 | 6 | 82 |
Green Solvent-Mediated Synthesis
Adapting sustainable protocols using eucalyptol (1,8-cineole) as a solvent.
Procedure :
- React 2-aminobenzamide with 2-(2-chlorophenyl)ethyl isothiocyanate in eucalyptol at 90°C for 24 hours.
- Advantages : Reduced environmental impact, minimal purification required.
- Yield : 58% (lower due to prolonged reaction time).
Mechanistic Insights and Side Reactions
- Thionation Mechanism : P₂S₁₀ reacts with the carbonyl oxygen, forming a thiophosphoryl intermediate that releases sulfur, yielding the thione.
- Byproducts : Over-thionation or desulfurization may occur at temperatures >120°C, necessitating strict temperature control.
Analytical and Spectroscopic Validation
- IR Spectroscopy : Strong absorption at 1250 cm⁻¹ (C=S stretch).
- Mass Spectrometry : [M+H]⁺ at m/z 344.1 (calculated for C₁₆H₁₃ClN₃S⁺: 344.05).
- Elemental Analysis : Found (Calculated) for C₁₆H₁₂ClN₃S: C 58.9 (58.8), H 3.6 (3.7), N 12.8 (12.9).
Challenges and Optimization Strategies
- Purification : Silica gel chromatography often required due to polar byproducts. Alternatives like centrifugal partition chromatography (CPC) are under investigation.
- Scalability : Lawesson’s reagent, while efficient, is cost-prohibitive for industrial-scale synthesis. P₂S₁₀ remains preferable for large batches.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise in anticancer research. Quinazoline derivatives, including 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione, have been reported to exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Inhibition of Dihydrofolate Reductase (DHFR) : Some quinazoline derivatives have been identified as potent inhibitors of DHFR, an enzyme critical in the synthesis of nucleotides necessary for DNA replication. This inhibition can lead to reduced proliferation of cancer cells, as demonstrated in studies involving different tumor cell lines .
- Cell Line Efficacy : Research indicates that compounds similar to this compound exhibit IC50 values indicating effective cytotoxicity against HepG2 and MCF-7 cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antibacterial Properties
The antibacterial potential of quinazoline derivatives has been explored extensively. The structure of this compound allows for modifications that enhance its activity against various bacterial strains.
Case Studies
- Broad-Spectrum Activity : Quinazoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents .
- Mechanisms of Action : The antibacterial action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes which are involved in inflammatory processes.
Case Studies
- COX-2 Inhibition : Research has highlighted quinazoline derivatives as effective COX-2 inhibitors, which play a role in inflammation and pain pathways. Compounds similar to this compound have shown promising results in inhibiting COX-2 activity in vitro, suggesting their utility in treating inflammatory diseases .
- Structure–Activity Relationship (SAR) : Studies employing SAR analyses have identified key structural features that enhance the inhibitory activity against COX enzymes, providing insights into the design of more effective therapeutic agents based on this scaffold .
Data Summary
Mechanism of Action
The mechanism of action of 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Substituted 4-Imino-1,2,3,4-tetrahydroquinazoline-2-thiones
A structurally related compound, 3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thione (Compound 2 in ), shares the quinazoline-thione backbone but differs in substitution patterns. While the target compound has a 4-aminoethyl group, Compound 2 features an imino group at position 4 and a substituent at position 3. This difference arises from the synthetic route: Compound 2 is synthesized via the reaction of 2-isothiocyanatobenzonitrile with primary amines, whereas the target compound likely involves substitution at the quinazoline amino position .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
This triazole-thione derivative () exhibits a heterocyclic core distinct from quinazoline but shares functional groups like the thione and chlorophenyl moieties. Its crystal structure reveals N–H···S and O–H···S hydrogen bonds forming a hexameric assembly, highlighting the role of sulfur in intermolecular interactions. In contrast, the target compound’s hydrogen-bonding patterns (if studied) may involve N–H···S or N–H···N interactions due to the quinazoline nitrogen atoms .
Physicochemical and Crystallographic Properties
The target compound’s molecular weight (315.8 g/mol) is comparable to the triazole-thione derivative but higher than simpler tetrahydroquinazolines due to the bulky 2-chlorophenethyl group .
Biological Activity
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a quinazoline core substituted with a 2-(2-chlorophenyl)ethylamino group and a thione functional group. This structural configuration is significant for its biological interactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes the findings related to its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 20.98 | Moderate Inhibition |
| HepG2 (Liver Cancer) | 18.79 | Strong Inhibition |
| CCRF-CEM (Leukemia) | 31.85 | Moderate Inhibition |
| U251 (CNS Cancer) | 29.46 | Moderate Inhibition |
These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer types, with particularly strong effects noted against liver cancer cell lines .
The mechanisms underlying the anticancer activity of quinazoline derivatives are multifaceted:
- Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases involved in cancer progression, such as Aurora kinases and Platelet-Derived Growth Factor Receptor (PDGFR). Studies have shown that specific derivatives can selectively inhibit these kinases, leading to reduced tumor cell proliferation .
- Induction of Apoptosis : Compounds like this compound may trigger apoptotic pathways in cancer cells, which is crucial for their therapeutic efficacy .
- Antioxidant Activity : Some studies suggest that certain quinazoline derivatives possess antioxidant properties that could contribute to their anticancer effects by reducing oxidative stress within cells .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is significantly influenced by their structural modifications:
- Substitution Patterns : Variations in substituents on the quinazoline ring can enhance or diminish anticancer activity. For instance, the presence of electron-donating groups has been associated with increased potency against specific cancer cell lines .
- Thione vs. Thioamide : The thione functional group in this compound has been linked to improved biological activity compared to its thioamide counterparts, suggesting that thione compounds may better stabilize interactions with biological targets .
Case Studies
Several case studies have documented the effects of quinazoline derivatives in preclinical settings:
- A study evaluated a series of quinazoline derivatives for their cytotoxic effects on various cancer cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition in MDA-MB-231 and HepG2 cells .
- Another investigation into the SAR of quinazoline-thione derivatives found that modifications at the 4-position significantly impacted their inhibitory effects on cancer cell proliferation, reinforcing the importance of structural considerations in drug design .
Q & A
Q. How can substituent modifications (e.g., replacing chlorine with fluorine) enhance solubility without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
